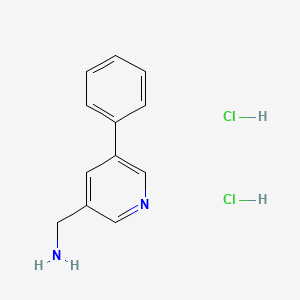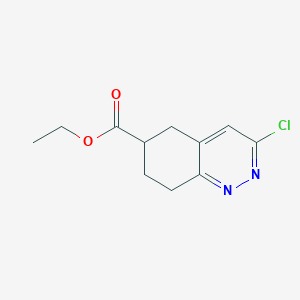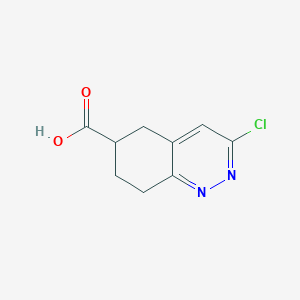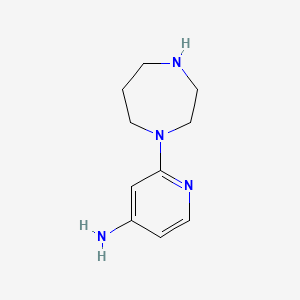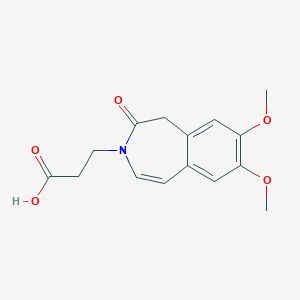
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid
説明
This compound, also known by its CAS number 1674390-14-7 , is a chemical with the molecular formula C15H17NO5 . It has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 .
Molecular Structure Analysis
The molecular weight of this compound is 291.3 . The InChI code is 1S/C14H15NO5/c1-19-11-5-9-3-4-15 (8-14 (17)18)13 (16)7-10 (9)6-12 (11)20-2/h3-6H,7-8H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a predicted boiling point of 549.1±50.0 °C and a predicted density of 1.257±0.06 g/cm3 . Its pKa is predicted to be 4.32±0.10 .科学的研究の応用
Synthesis and Structure
Researchers have explored the synthesis of complex polycyclic systems involving compounds structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid. For instance, the dehydration of specific benzazepin derivatives in boiling acetic or propionic anhydride resulted in novel fused pentacyclic systems, showcasing the potential for creating complex molecular structures (Ukhin et al., 2011).
Chemical Synthesis
Efforts have been made to synthesize key intermediates of significant pharmaceuticals, like Ivabradine, a notable antianginal drug. This involves a multi-step process starting from 3,4-dimethoxyphenylacetic acid, involving halogenation, acylation, cyclization, alkylation, and iodine substitution, showcasing the compound's role in the synthesis of medically relevant molecules (Wang De-cai, 2008).
Biological Activity Assessment
Novel derivatives structurally related to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid have been synthesized and tested for biological activities. For instance, certain benzoxazinone derivatives were synthesized and tested against bacterial strains and yeast, revealing their potential antimicrobial properties. Notably, all compounds demonstrated activity against Candida albicans, while one showed moderate activity against tested bacterial strains, indicating the compound's potential for antimicrobial applications (Hachama et al., 2013).
Antioxidant Properties
Researchers have developed preparative methods for the synthesis of compounds structurally similar to 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid to investigate their antioxidant activity. This exploration included studying the reaction of acid hydrolysis and assessing the physical-chemical properties of the synthesized compounds, showcasing the compound's utility in the development of potential antioxidants (Dovbnya et al., 2022).
Novel Analgesic Modulators
Derivatives of benzazepin compounds were designed and synthesized as analgesic modulators, showing potential in modulating the Transient receptor potential vanilloid 1 (TRPV1). These studies not only highlight the compound's role in synthesizing novel analgesics but also its relevance in enhancing our understanding of pain modulation mechanisms (Liu et al., 2018).
特性
IUPAC Name |
3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-12-7-10-3-5-16(6-4-15(18)19)14(17)9-11(10)8-13(12)21-2/h3,5,7-8H,4,6,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMLRZIEGJAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



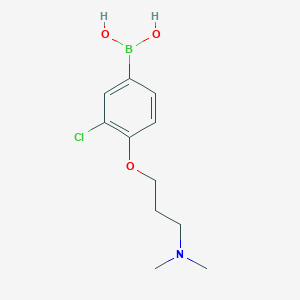
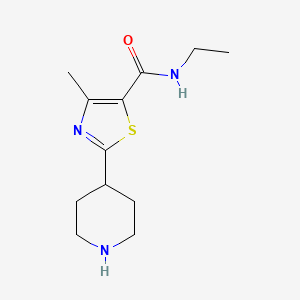
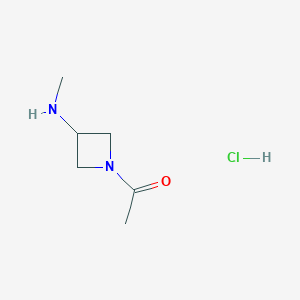
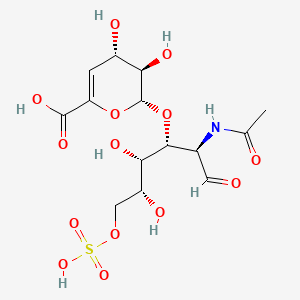
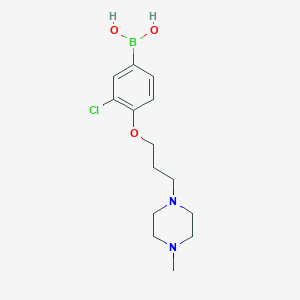
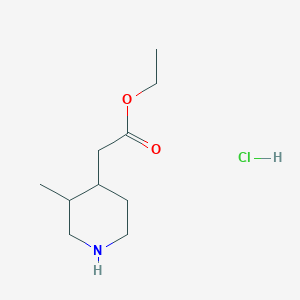
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
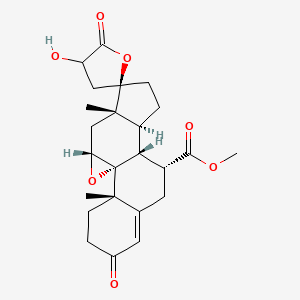
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)
